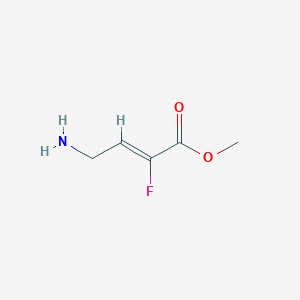

Methyl 4-amino-2-fluorobut-2-enoate

Description

Methyl 4-amino-2-fluorobut-2-enoate is a fluorinated unsaturated ester with an amino substituent at the C4 position. Its structure combines a conjugated enoate system, a fluorine atom at the C2 position, and an amine group at C4, making it a versatile intermediate in organic synthesis and medicinal chemistry. The fluorine atom enhances electronegativity and influences reactivity, while the amino group provides nucleophilic and hydrogen-bonding capabilities.

Propriétés

IUPAC Name |

methyl (Z)-4-amino-2-fluorobut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FNO2/c1-9-5(8)4(6)2-3-7/h2H,3,7H2,1H3/b4-2- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPVXTAKHPNHJA-RQOWECAXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CCN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C/CN)/F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-2-fluorobut-2-enoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as methyl acrylate and fluorinated amines.

Amination: The amino group is introduced via amination reactions, often using ammonia or primary amines under controlled conditions.

Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.

Industrial Production Methods: Industrial production of Methyl 4-amino-2-fluorobut-2-enoate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 4-amino-2-fluorobut-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of saturated derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Applications De Recherche Scientifique

Methyl 4-amino-2-fluorobut-2-enoate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of Methyl 4-amino-2-fluorobut-2-enoate involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its reactivity and binding affinity to target molecules. The compound can participate in various biochemical pathways, influencing cellular processes and enzyme activities. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

To contextualize Methyl 4-amino-2-fluorobut-2-enoate, its structural and functional analogs are analyzed below. Key comparison parameters include reactivity, solubility, hydrogen-bonding capacity, and synthetic utility.

Methyl 2-fluoro-3-aminobut-2-enoate

- Structural Difference: Fluorine at C2 and amino group at C3.

- Reactivity: The shifted amino group reduces conjugation with the enoate system, leading to lower electrophilicity at the β-carbon compared to Methyl 4-amino-2-fluorobut-2-enoate.

(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic Acid

- Structural Difference: Aromatic 4-methylanilino group at C4 and carboxylic acid instead of an ester.

- Solubility : The carboxylic acid derivative exhibits higher polarity and water solubility compared to the methyl ester.

- Synthetic Utility : Used as a biochemical reagent due to its ability to form stable hydrogen-bonded networks, unlike the fluorinated ester, which prioritizes electronic effects over supramolecular interactions .

Methyl 4-(dimethylamino)-2-fluorobut-2-enoate

- Structural Difference: Dimethylamino group at C4 instead of a primary amine.

- Electronic Effects: The dimethylamino group is a stronger electron donor, increasing the electron density of the enoate system and reducing susceptibility to nucleophilic attack.

- Biological Relevance : Enhanced lipophilicity due to alkylation may improve membrane permeability in drug candidates .

Comparative Data Table

| Compound | Substituents | Reactivity (β-carbon) | Solubility (H₂O) | Hydrogen-Bonding Capacity |

|---|---|---|---|---|

| Methyl 4-amino-2-fluorobut-2-enoate | C4-NH₂, C2-F | High (electrophilic) | Moderate | High (NH₂ and ester O) |

| Methyl 2-fluoro-3-aminobut-2-enoate | C3-NH₂, C2-F | Moderate | Low | Intramolecular H-bonding |

| (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic Acid | C4-(4-MeC₆H₄NH), COOH | Low (carboxylic acid) | High | Extensive (COOH and NH) |

| Methyl 4-(dimethylamino)-2-fluorobut-2-enoate | C4-NMe₂, C2-F | Low (electron-rich) | Low | Minimal (NMe₂ non-polar) |

Research Findings and Functional Insights

- Hydrogen Bonding and Crystallography: Methyl 4-amino-2-fluorobut-2-enoate’s NH₂ group participates in intermolecular hydrogen bonds (e.g., N–H···O=C), as observed in analogs like (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid . Such interactions influence crystallization behavior, critical for X-ray diffraction studies (e.g., SHELX refinements) .

- Fluorine Effects: The C2-F atom induces a strong electron-withdrawing effect, activating the α,β-unsaturated ester for Michael additions. This contrasts with non-fluorinated analogs, which require harsher conditions for similar reactions .

- Amino Group Versatility: The primary amine enables derivatization (e.g., acylation, Schiff base formation), distinguishing it from tertiary amine analogs like Methyl 4-(dimethylamino)-2-fluorobut-2-enoate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.